molecular formula C25H34N4O2 B2556596 N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-72-9

N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2556596
CAS No.: 898432-72-9
M. Wt: 422.573
InChI Key: MDUOZTPBWDFKGJ-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the mesityl group: The mesityl group can be introduced through a Friedel-Crafts acylation reaction using mesitylene and an acyl chloride.

    Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Addition of the p-tolyl group: The p-tolyl group can be added through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(3-methylphenyl)ethyl)oxalamide: Similar structure but with a 3-methylphenyl group instead of a p-tolyl group.

Uniqueness

N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the mesityl group, piperazine ring, and p-tolyl group can influence its reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-17-6-8-21(9-7-17)22(29-12-10-28(5)11-13-29)16-26-24(30)25(31)27-23-19(3)14-18(2)15-20(23)4/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUOZTPBWDFKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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